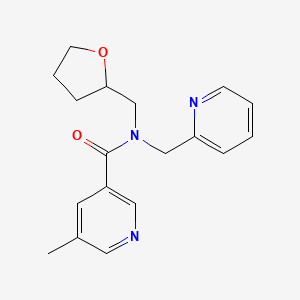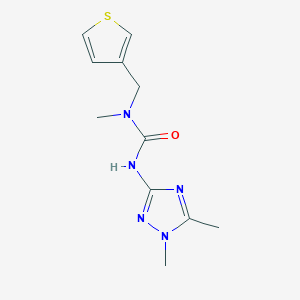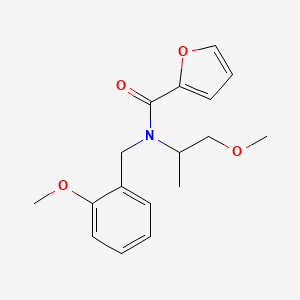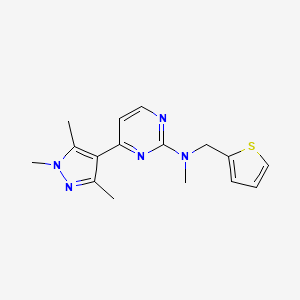![molecular formula C21H24FN3O B5903393 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5903393.png)
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine, also known as PF-04885614, is a small molecule drug that has shown potential in the treatment of various diseases.
Mechanism of Action
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine can reduce pain and inflammation, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine is its selectivity for the NOP receptor, which reduces the risk of off-target effects. However, like many small molecule drugs, N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine.
Future Directions
There are several potential future directions for the study of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine. One area of interest is the development of more potent and selective NOP receptor antagonists. Another area of interest is the use of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to determine the safety and efficacy of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine in human clinical trials.
Conclusion:
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine is a small molecule drug that has shown potential in the treatment of various diseases. Its selectivity for the NOP receptor makes it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and cancer. However, further studies are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine involves several steps, including the condensation of 4-fluorobenzaldehyde and hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 3-(chloromethyl)-1H-pyrazole to yield the desired product. The synthesis of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine has been optimized to produce high yields and purity.
Scientific Research Applications
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-15(3-4-16-5-11-20(26-2)12-6-16)23-13-18-14-24-25-21(18)17-7-9-19(22)10-8-17/h5-12,14-15,23H,3-4,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHBSSIUPFMMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)

![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5903349.png)

![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}methanamine](/img/structure/B5903397.png)

![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)